molecular formula C23H34N4O2S B5106081 1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine

1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine

Cat. No.: B5106081
M. Wt: 430.6 g/mol
InChI Key: SZGLUAVJWPPQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine, also known as BIBP 3226, is a selective antagonist of neuropeptide Y (NPY) receptors. NPY is a peptide neurotransmitter that plays a crucial role in regulating various physiological processes, including appetite, energy metabolism, and stress response. BIBP 3226 has been extensively studied for its potential therapeutic applications in obesity, diabetes, and anxiety disorders.

Mechanism of Action

1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine 3226 acts as a competitive antagonist of NPY receptors by binding to the receptor site and blocking the binding of NPY. The Y1 and Y2 subtypes of NPY receptors are widely expressed in various tissues, including the brain, pancreas, liver, and adipose tissue. By blocking the activation of these receptors, this compound 3226 can modulate the physiological responses regulated by NPY, such as food intake, energy metabolism, and stress response.
Biochemical and Physiological Effects:
This compound 3226 has been shown to have various biochemical and physiological effects, depending on the tissue and subtype of NPY receptor targeted. In the brain, this compound 3226 has been shown to reduce food intake, increase energy expenditure, and improve glucose tolerance. In the pancreas, this compound 3226 has been shown to inhibit insulin secretion and improve glucose metabolism. In the liver, this compound 3226 has been shown to reduce lipid accumulation and improve lipid metabolism. In adipose tissue, this compound 3226 has been shown to reduce adiposity and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine 3226 has several advantages and limitations for lab experiments. One advantage is its high selectivity for NPY receptors, which allows for specific targeting of these receptors in various tissues. Another advantage is its stability and solubility, which makes it easy to use in in vitro and in vivo experiments. However, one limitation is its relatively low potency compared to other NPY receptor antagonists, which may require higher doses for effective blocking of NPY receptors. Another limitation is its potential off-target effects on other receptors, which may complicate the interpretation of experimental results.

Future Directions

1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine 3226 has several potential future directions for scientific research. One direction is to investigate its therapeutic potential in various diseases, such as obesity, diabetes, and anxiety disorders. Another direction is to study its effects on other physiological processes, such as cardiovascular function, immune response, and pain perception. Additionally, future research can focus on developing more potent and selective NPY receptor antagonists based on the structure of this compound 3226, which may have improved therapeutic efficacy and fewer off-target effects.

Synthesis Methods

1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine 3226 can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The synthesis starts with the condensation of 2-bromoethylbenzene with ethylsulfonyl chloride to form 2-(ethylsulfonyl)ethylbenzene. This intermediate is then reacted with 1H-imidazole-5-carbaldehyde to produce 1-(2-(ethylsulfonyl)ethyl)-1H-imidazole-5-carbaldehyde. The final step involves the reaction of 1-(2-(ethylsulfonyl)ethyl)-1H-imidazole-5-carbaldehyde with 1,4'-bipiperidine in the presence of a reducing agent to form this compound 3226.

Scientific Research Applications

1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine 3226 has been widely used in scientific research to study the physiological and pathological roles of NPY receptors. It has been shown to selectively block the Y1 and Y2 subtypes of NPY receptors, which are involved in regulating food intake, energy metabolism, and stress response. This compound 3226 has been used to investigate the effects of NPY on insulin secretion, glucose metabolism, and lipid metabolism. It has also been studied for its potential therapeutic applications in obesity, diabetes, and anxiety disorders.

Properties

IUPAC Name

1-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-piperidin-1-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O2S/c1-2-30(28,29)23-24-17-22(27(23)18-20-9-5-3-6-10-20)19-25-15-11-21(12-16-25)26-13-7-4-8-14-26/h3,5-6,9-10,17,21H,2,4,7-8,11-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGLUAVJWPPQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCC(CC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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